molecular formula C9H15N3O4 B030140 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose CAS No. 122194-05-2

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Cat. No. B030140
M. Wt: 229.23 g/mol
InChI Key: ITMTWRNHTCDZNL-VWQWZFRASA-N
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Description

Synthesis Analysis

The synthesis of related derivatives, such as 4-amino-4-cyano-4,6-dideoxy sugar derivatives from methyl 6-deoxy-2,3-O-isopropylidene-α-L-lyxo-hexopyranosid-4-ulose via Strecker-type reactions, involves the application of the Strecker reaction leading to the formation of various isomers depending on reaction conditions. Additionally, synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through azido derivatives highlights the versatility and complexity of synthesizing such compounds (Steiner et al., 1999).

Molecular Structure Analysis

X-ray crystallographic analysis has been pivotal in elucidating the molecular structures of these compounds, confirming configurations and conformational details. For instance, the crystal structure of methyl 4-acetamido-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside provides insights into its stereochemistry and molecular arrangement (Steiner et al., 1999).

Scientific Research Applications

Synthesis and Conformational Analysis

Research has focused on the synthesis and conformational analysis of derivatives originating from 6-azido-3,6-dideoxyhexoses. For example, the synthesis and study of 6-amino-3,6-dideoxyhexono-1,6-lactams, derived from 6-azido-3,6-dideoxyhexoses, have been carried out to understand their structural conformations using NMR spectroscopy and CD measurements. These studies have confirmed the chair conformation with an equatorial substituent on C-2 for these lactams, indicating the importance of 6-azido sugars in understanding molecular structures and interactions (Hamerníková et al., 2002).

Glycosidase Inhibition Studies

The compound's derivatives have been synthesized and evaluated for their potential as glycosidase inhibitors, showcasing the utility of 6-azido-3,6-dideoxyhexoses in medicinal chemistry. For instance, the synthesis of sugar-related trihydroxyazepanes from simple carbohydrates and their activities as reversible glycosidase inhibitors were studied, emphasizing the role of these compounds in developing therapeutic agents (Andersen et al., 2000).

Advanced Organic Synthesis

There has also been research into the use of 6-azido-3,6-dideoxyhexoses for the preparation of complex sugar amino acids and their derivatives. This includes the synthesis of novel molecules with potential applications in drug development and bioactive compounds, illustrating the versatility of 6-azido-3,6-dideoxyhexoses in synthetic organic chemistry (Koóš et al., 2000).

Chemical Transformations and Ring Contraction Studies

Another area of research involves the unusual ring contraction by substitution of 4-O-activated-pentono-1,5-lactams with cyanide, leading to the stereospecific synthesis of 6-amino-1,4,5,6-tetradeoxy-1,4-imino-hexitols. This study highlights the compound's utility in exploring chemical transformations and synthesizing novel molecules with unique structural features (Godskesen et al., 2000).

properties

IUPAC Name

(3aS,6R,6aS)-6-(azidomethyl)-2,2,4-trimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-8(2)15-6-5(4-11-12-10)14-9(3,13)7(6)16-8/h5-7,13H,4H2,1-3H3/t5-,6+,7+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMTWRNHTCDZNL-VWQWZFRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)(C)O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)(C)O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467734
Record name 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

CAS RN

122194-05-2
Record name 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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